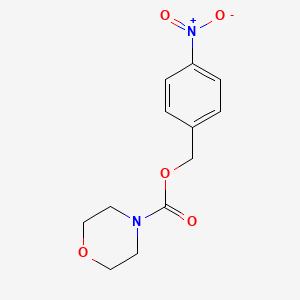

4-Nitrobenzyl morpholine-4-carboxylate

Description

Properties

Molecular Formula |

C12H14N2O5 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl morpholine-4-carboxylate |

InChI |

InChI=1S/C12H14N2O5/c15-12(13-5-7-18-8-6-13)19-9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2 |

InChI Key |

WNIIGJJIMJXTIX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Morpholine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. The resulting acid chloride is then reacted with 4-nitrobenzyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

Optimization Insights :

-

Solvent Choice : THF improves solubility of intermediates, while DCM facilitates faster reaction kinetics.

-

Temperature Control : Maintaining temperatures below 10°C prevents nitro group decomposition.

-

Yield : Typical yields range from 70–75%, with purity >90% after recrystallization.

Limitations :

-

Residual thionyl chloride necessitates rigorous washing, increasing processing time.

-

Acid-sensitive substrates may degrade under acidic conditions.

Coupling Agent-Mediated Synthesis (Steglich Esterification)

Steglich esterification using dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) with 4-dimethylaminopyridine (DMAP) is a milder alternative. This method avoids harsh acid chloride conditions and is ideal for heat-sensitive substrates.

Protocol and Parameters

Morpholine-4-carboxylic acid and 4-nitrobenzyl alcohol are dissolved in DCM or DMF. DCC (1.2 equiv) and DMAP (0.1 equiv) are added, and the reaction proceeds at room temperature for 12–24 hours. The urea byproduct is removed via filtration, and the product is purified via column chromatography.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Purity (HPLC) | 97–99% |

| Reaction Time | 18 hours |

Advantages :

-

No extreme temperatures or strong acids required.

Challenges :

-

DCC is moisture-sensitive, demanding anhydrous conditions.

-

Column purification increases solvent waste.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables esterification while retaining stereochemistry, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method is advantageous for chiral substrates but is costlier due to reagent expenses.

Experimental Setup

Morpholine-4-carboxylic acid (1.0 equiv), 4-nitrobenzyl alcohol (1.2 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) are combined in THF at 0°C. The mixture warms to room temperature and stirs for 6–8 hours. The product is isolated via aqueous extraction and solvent evaporation.

Efficiency Data :

-

Yield : 88–92%

-

Purity : >99% (no chromatography required)

-

Byproducts : Minimal (<1% triphenylphosphine oxide)

Industrial Relevance :

-

High atom economy but limited scalability due to DIAD costs.

Enzymatic Esterification for Green Chemistry

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This approach aligns with sustainable chemistry principles but requires optimization for nitroaromatic substrates.

Process Details

Morpholine-4-carboxylic acid and 4-nitrobenzyl alcohol are mixed in tert-butanol with immobilized lipase (10% w/w). The reaction proceeds at 40°C for 48–72 hours, with molecular sieves to absorb water.

Results :

| Metric | Value |

|---|---|

| Conversion Rate | 60–65% |

| Enzyme Reusability | 5 cycles |

| Solvent Recovery | 95% |

Challenges :

-

Lower yields compared to chemical methods.

-

Enzyme denaturation at high nitro concentrations.

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. A representative setup involves:

-

Acid Chloride Generation : Morpholine-4-carboxylic acid and SOCl₂ flow through a heated reactor (50°C, 10 min residence time).

-

Esterification : The acid chloride stream merges with 4-nitrobenzyl alcohol and pyridine in a static mixer (25°C, 5 min).

-

Quenching and Separation : The mixture is neutralized with NaHCO₃ and separated via inline liquid-liquid extraction.

Scale-Up Metrics :

-

Throughput : 10 kg/hour

-

Yield : 78%

-

Purity : 96% (after crystallization)

Advantages :

Comparative Analysis of Methodologies

The table below summarizes key performance indicators across methods:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Acid Chloride | 75 | 95 | Low | High |

| Steglich Esterification | 85 | 98 | Moderate | Moderate |

| Mitsunobu Reaction | 90 | 99 | High | Low |

| Enzymatic | 65 | 97 | Moderate | Low |

| Continuous Flow | 78 | 96 | High | Very High |

Key Observations :

-

Cost-Benefit Tradeoffs : Acid chloride methods dominate industrial settings due to low reagent costs, while Mitsunobu excels in lab-scale purity.

-

Sustainability : Enzymatic and flow systems reduce environmental impact but require upfront investment.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Iron powder, ammonium chloride, ethanol, and water at 80°C for 4 hours.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Reduction: 4-(Morpholin-4-ylmethyl)phenylamine.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 4-Nitrobenzyl morpholine-4-carboxylate serves as a critical intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives and intermediates essential for advanced material science and organic chemistry.

Biology

- Biochemical Probes : The compound is employed in studying enzyme mechanisms and biochemical assays. Its interactions with specific enzymes can provide insights into cellular processes and metabolic pathways.

- Antimicrobial Activity : Research indicates that compounds similar to 4-nitrobenzyl morpholine-4-carboxylate exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent .

Medicine

- Therapeutic Potential : Investigations are ongoing regarding its potential therapeutic effects, particularly in drug development. The compound's ability to inhibit specific enzymes may offer avenues for treating diseases such as cancer .

- Anticancer Properties : Nitrobenzoate-derived compounds have demonstrated anticancer activities. Preliminary studies suggest that 4-nitrobenzyl morpholine-4-carboxylate could suppress tumor cell proliferation and induce apoptosis in cancer cells .

Industry

- Production of Specialty Chemicals : The compound is utilized in synthesizing specialty chemicals and materials due to its unique chemical properties. This includes applications in dye production and agrochemicals.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 4-nitrobenzyl morpholine-4-carboxylate exhibited significant activity against multiple bacterial strains, suggesting its potential use in developing new antibiotics.

- Enzymatic Inhibition : Research on similar compounds revealed potent inhibitory effects on cholinesterase enzymes, which may lead to therapeutic applications in neurodegenerative diseases like Alzheimer's disease .

- Synthesis of Anticancer Agents : Investigations into the synthesis of derivatives from 4-nitrobenzyl morpholine-4-carboxylate have shown promise in creating new anticancer drugs that target specific cellular pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 4-nitrobenzyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is structurally analogous to ethyl 4-nitrobenzoate derivatives (e.g., Ethyl 4-nitrobenzoate, Ethyl 4-nitrocinnamate), which share the 4-nitrobenzoyl core but differ in the ester substituent. Key comparisons include:

| Property | 4-Nitrobenzyl Morpholine-4-Carboxylate | Ethyl 4-Nitrobenzoate | Ethyl 4-Nitrocinnamate |

|---|---|---|---|

| Molecular Weight | ~280.27 g/mol (estimated) | 195.15 g/mol | 221.20 g/mol |

| Solubility | High in polar solvents (e.g., DMSO, H₂O) | Moderate in ethanol | Low in aqueous media |

| Reactivity | Enhanced due to morpholine’s basicity | Standard ester hydrolysis | Conjugated system effects |

| Applications | Drug delivery, catalysis | Synthetic intermediates | UV-absorbing materials |

The morpholine group in 4-nitrobenzyl morpholine-4-carboxylate significantly increases solubility and stability in biological systems compared to ethyl esters, which are more lipophilic and prone to rapid enzymatic hydrolysis .

Physicochemical Properties

- Nitro Group Effects : The electron-withdrawing nitro group in all compounds directs electrophilic substitution reactions to meta positions. However, the morpholine ring in the target compound can participate in hydrogen bonding, altering crystallization behavior compared to ethyl esters .

- Thermal Stability : Ethyl 4-nitrobenzoate derivatives typically exhibit lower melting points (e.g., Ethyl 4-nitrobenzoate: ~72°C) due to weaker intermolecular forces, whereas the morpholine derivative likely has a higher melting point (estimated >100°C) owing to hydrogen bonding and rigidity .

Research Findings and Limitations

- Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of nitroaromatic compounds, including ethyl 4-nitrobenzoate derivatives.

- Stability Studies : Ethyl esters are prone to hydrolysis under acidic conditions, whereas the morpholine analogue’s stability in physiological pH ranges remains understudied.

Q & A

Q. What are the standard synthetic routes for 4-nitrobenzyl morpholine-4-carboxylate, and what intermediates are critical in its preparation?

The synthesis typically involves nitrobenzylation of morpholine derivatives followed by carboxylation. Key intermediates include 4-(4-nitrobenzyl)morpholine (CAS 6425-46-3), where the morpholine ring is functionalized with a nitrobenzyl group via alkylation or nucleophilic substitution. Purification often employs recrystallization or column chromatography, with intermediates verified by NMR and IR spectroscopy .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 4-nitrobenzyl morpholine-4-carboxylate?

- X-ray crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., chair conformation of the morpholine ring and N–H⋯O interactions) .

- NMR spectroscopy : H and C NMR identify substituent patterns, such as the nitrobenzyl group’s aromatic protons and morpholine’s methylene signals.

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm for the carboxylate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of 4-nitrobenzyl morpholine-4-carboxylate?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitrobenzylation efficiency by stabilizing transition states.

- Catalysis : Lewis acids (e.g., ZnCl) may accelerate alkylation steps.

- Temperature control : Lower temperatures reduce side reactions during carboxylation.

- Workup strategies : Acid-base extraction isolates intermediates, minimizing losses .

Q. When crystallographic data conflicts with spectroscopic results for this compound, how should researchers resolve discrepancies?

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Dynamic NMR : Probe temperature-dependent conformational changes in solution.

- Computational modeling : Compare experimental crystal structures with DFT-optimized geometries to identify steric or electronic mismatches .

Q. What in vitro models are appropriate for evaluating the anticancer potential of 4-nitrobenzyl morpholine-4-carboxylate derivatives?

- Cell viability assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.

- Enzyme inhibition studies : Target kinases or proteases implicated in cancer progression, leveraging the morpholine moiety’s affinity for ATP-binding pockets.

- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence assays .

Q. How can computational methods predict the reactivity of 4-nitrobenzyl morpholine-4-carboxylate in nucleophilic substitutions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.

- Solvent effects : Use COSMO-RS models to predict solvation energy and reaction feasibility in different media .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.